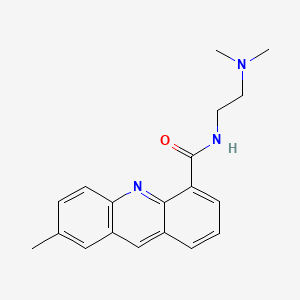
4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-7-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-7-methyl- is a compound belonging to the class of acridine derivatives. It is known for its potential antitumor activity and is studied for its ability to intercalate DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-7-methyl- typically involves the reaction of acridine derivatives with dimethylaminoethylamine. The process includes several steps:
Formation of Acridine Derivative: Starting with a suitable acridine precursor, the compound undergoes nitration, reduction, and cyclization to form the acridine core.
Amidation Reaction: The acridine derivative is then reacted with dimethylaminoethylamine under controlled conditions to form the final product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production, including the use of continuous flow reactors and efficient purification techniques .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminoethyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the acridine ring, potentially leading to dihydroacridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products:
Oxidation Products: N-oxide derivatives.
Reduction Products: Dihydroacridine derivatives.
Substitution Products: Functionalized acridine derivatives with various substituents.
Scientific Research Applications
4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-7-methyl- has several scientific research applications:
Chemistry: Used as a DNA intercalator to study DNA-binding properties and interactions.
Biology: Investigated for its potential to inhibit topoisomerase enzymes, making it a candidate for anticancer research.
Medicine: Explored in preclinical and clinical trials for its antitumor activity, particularly against multidrug-resistant cancer cell lines.
Mechanism of Action
The compound exerts its effects primarily through DNA intercalation, where it inserts itself between DNA base pairs, disrupting the DNA structure. This intercalation inhibits the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. By inhibiting these enzymes, the compound prevents cancer cells from proliferating, leading to cell death .
Comparison with Similar Compounds
Amsacrine: Another topoisomerase inhibitor with a similar mechanism of action.
Mitoxantrone: A DNA intercalator and topoisomerase inhibitor used in cancer treatment.
Doxorubicin: A widely used chemotherapeutic agent that intercalates DNA and inhibits topoisomerase II
Uniqueness: 4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-7-methyl- is unique due to its specific structure, which allows for effective DNA intercalation and topoisomerase inhibition. Its high activity against multidrug-resistant cell lines and potential for lower toxicity compared to other similar compounds make it a promising candidate for further research and development .
Properties
CAS No. |
106626-78-2 |
|---|---|
Molecular Formula |
C19H21N3O |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-7-methylacridine-4-carboxamide |
InChI |
InChI=1S/C19H21N3O/c1-13-7-8-17-15(11-13)12-14-5-4-6-16(18(14)21-17)19(23)20-9-10-22(2)3/h4-8,11-12H,9-10H2,1-3H3,(H,20,23) |
InChI Key |
UUMYRTQITUWBQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3C(=C2)C=CC=C3C(=O)NCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


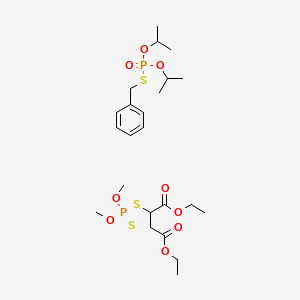
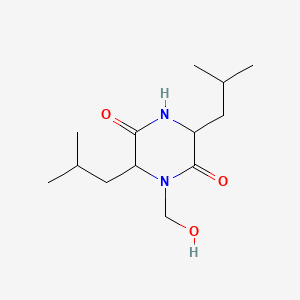
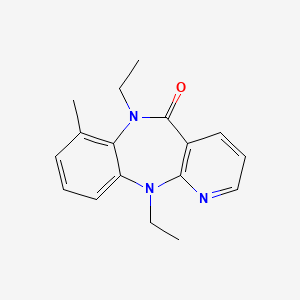
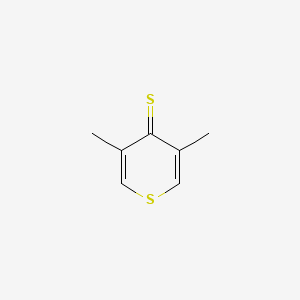
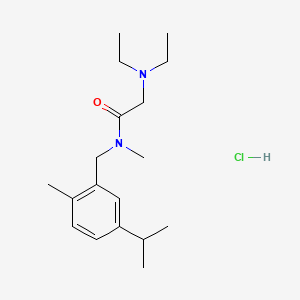
![(1S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B12810131.png)
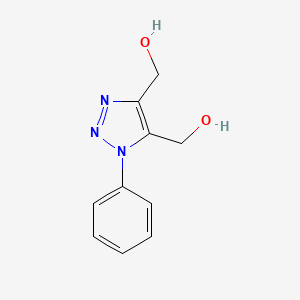

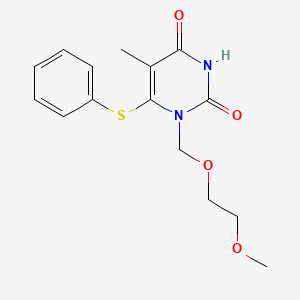

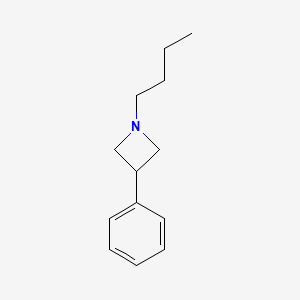
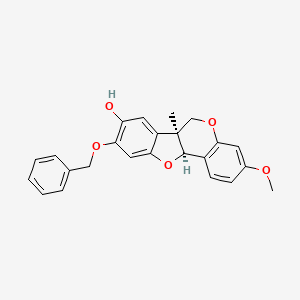
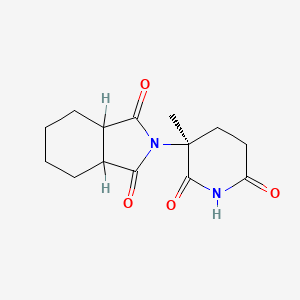
![1-[2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]-4-(pyridin-2-yl)-1H-imidazole](/img/structure/B12810179.png)
